
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound features a cyclopropane ring attached to a cyclopentyl group, which is further substituted with hydroxy and dimethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a suitable cyclopentyl precursor, followed by functional group modifications to introduce the hydroxy and aldehyde groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane and cyclopentyl derivatives:
Cyclopropane: A simple three-membered ring hydrocarbon, used as an anesthetic.
Cyclopentane: A five-membered ring hydrocarbon, used as a solvent and in the production of synthetic resins.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-9(11(8-12)6-7-11)4-3-5-10(9,2)13/h8,13H,3-7H2,1-2H3 |
InChI Key |
JYEZSYMAYFRAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)







![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)

![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)
